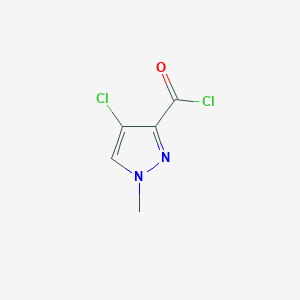

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Descripción general

Descripción

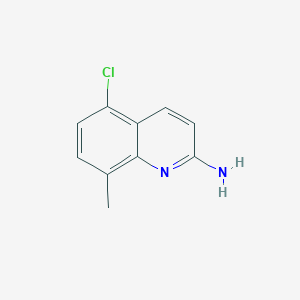

“4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound . It’s a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of pyrazoles, including “4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride”, consists of a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride: is a valuable precursor in synthesizing pyrazole derivatives that exhibit antimicrobial properties. These derivatives can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .

Agricultural Chemistry: Pesticide Development

In agriculture, compounds derived from 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride can be utilized to create pesticides. The pyrazole moiety is known for its role in disrupting the life cycle of pests, offering a way to protect crops without harming the environment due to its selective toxicity .

Organic Synthesis: Heterocyclic Compound Creation

This compound serves as a building block in organic synthesis, particularly in constructing heterocyclic compounds. Its reactivity allows for the creation of complex molecules that are essential in various chemical industries, including pharmaceuticals and materials science .

Drug Discovery: Anticancer Research

Pyrazole derivatives synthesized from 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride are being researched for their anticancer properties. These compounds can inhibit cancer cell growth and proliferation, making them promising candidates for new cancer therapies .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is used to synthesize ligands that can bind to metal ions. These ligand-metal complexes have potential applications in catalysis, magnetic materials, and sensing technologies .

Organometallic Chemistry: Catalyst Development

The compound’s ability to act as a ligand also extends to organometallic chemistry, where it can form complexes with metals that are used as catalysts in various chemical reactions. These catalysts can enhance reaction efficiency and selectivity, leading to more sustainable chemical processes .

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, and they continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride” and other pyrazoles will continue to be important in various fields of science in the future.

Mecanismo De Acción

Target of Action

Pyrazoles, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors . .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The specific interactions of this compound with its targets, and the resulting changes, would need to be determined through experimental studies.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Propiedades

IUPAC Name |

4-chloro-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGVYWVYYZYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)

![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)